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Compound of Interest

Compound Name: Trans-3-aminochroman-4-ol

Cat. No.: B15314177

For Researchers, Scientists, and Drug Development Professionals

The 3-aminochroman scaffold has emerged as a privileged structure in medicinal chemistry,
serving as the foundation for a diverse range of pharmacologically active compounds. While a
comprehensive profile of the parent compound, trans-3-aminochroman-4-ol, is not
extensively documented in publicly available literature, numerous derivatives have been
synthesized and characterized, revealing significant interactions with key biological targets.
This technical guide consolidates the existing pharmacological data on these derivatives,
providing insights into their structure-activity relationships, receptor binding affinities, and
functional activities.

Receptor Binding Affinities of 3-Aminochroman
Derivatives

The primary targets identified for 3-aminochroman derivatives are the sigma (o) receptors,
particularly the o1 subtype, and to a lesser extent, the dopamine D2 receptor.

Sigma-1 (o1) Receptor Affinities

A series of phenethylamine-containing 3-amino-chromane ligands have demonstrated high
affinity for the ol receptor. The binding affinities (Ki) are presented in the table below. Notably,
the stereochemistry of the 3-aminochroman core plays a critical role, with the (3R,4R) absolute
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stereochemistry consistently showing higher affinity and greater selectivity over the TMEM97

receptor.
. Stereochem . .
Compound Substituent ist ol Ki (nM) pKi Reference
istry
(+)-3a (3R,4R) 2.1 8.7 [1]
Cyclohexylm
(3R,4R)-3n (3R,4R) 1.5 8.8 [1]
ethyl

Dopamine D2 Receptor Affinities

A more complex derivative, (+-)-trans-3,4,4a,10b-tetrahydro-4-propyl-2H,5H-[2]benzopyrano
[4,3-b]-1,4-0xazin-9-ol, which incorporates the 3-aminochroman-like core, has been shown to
possess moderate affinity for the dopamine D2 receptor. The racemic mixture exhibited activity
consistent with a dopamine autoreceptor agonist. Further investigation revealed that the
dopaminergic activity resides in the (+)-enantiomer (4aR, 10bR), which showed greater affinity
for the agonist-labeled D2 receptor compared to the antagonist-labeled receptor.

Compound Receptor Label Activity Reference
] [3H]haloperidol o
Racemic 16a ] Moderate affinity [2]
(antagonist)
[3H]-N-
(+)-Enantiomer 16b propylnorapomorphine  Greater affinity [2]
(agonist)

Functional Activity and In Vivo Effects

The functional consequences of receptor binding have been explored through various in vitro

and in vivo assays.

In Vitro Functional Activity

For ol receptor ligands, compounds (3R,4R)-3a, (3R,4R)-30, and (3R,4R)-3g were found to
suppress reactive oxygen species (ROS) in 661W cells. However, this effect was not sufficient
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to produce a significant increase in cell viability.

In Vivo Dopaminergic Effects

The dopaminergic activity of the complex derivative 16a and its enantiomers was assessed in
rats. The racemic mixture and the active (+)-enantiomer (16b) demonstrated a profile
consistent with a dopamine autoreceptor agonist:

e Inhibition of Dopamine Synthesis: Attenuated gamma-butyrolactone-stimulated dopamine
synthesis.

e Reduction of Neuronal Firing: Decreased the firing rate of dopamine neurons in the
substantia nigra.

e Modulation of Locomotor Activity: Inhibited exploratory locomotor activity.

The (-)-enantiomer did not show significant activity in these assays, highlighting the
stereospecificity of the interaction with the dopamine system.[2]

Experimental Methodologies

The characterization of these 3-aminochroman derivatives involved standard pharmacological
assays.

Receptor Binding Assays

Sigma-1 (ol1) Receptor Binding: Detailed protocols for o1 receptor binding assays were not
provided in the search results. However, these assays typically involve competitive binding
experiments using a radiolabeled ol receptor ligand (e.g., [3H]-(+)-pentazocine) and
membrane preparations from cells or tissues expressing the receptor. The affinity of the test
compound is determined by its ability to displace the radioligand, and the data is used to
calculate the inhibition constant (Ki).

Dopamine D2 Receptor Binding: The affinity for the D2 receptor was determined using
radioligand binding assays with both an antagonist ([3H]haloperidol) and an agonist ([3H]-N-
propylnorapomorphine) radioligand. These assays were performed on membrane preparations
from the corpus striatum of rats. The experimental workflow for such an assay is outlined
below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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